molecular formula C11H14ClNO2 B14007029 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride

1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride

Katalognummer: B14007029
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: XRKARSYHWSYWGT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is a chemical compound that features a pyridinium ring substituted with a prop-2-ynyloxy group and a propan-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride typically involves the reaction of a pyridinium derivative with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through an S_N2 mechanism, where the nucleophilic substitution of the bromide by the pyridinium nitrogen occurs, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of different solvents, bases, and reaction temperatures to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit urease enzyme activity, which is crucial for its antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is unique due to its specific structural features, such as the presence of both a pyridinium ring and a prop-2-ynyloxy group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C11H14ClNO2

Molekulargewicht

227.69 g/mol

IUPAC-Name

1-prop-2-ynoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride

InChI

InChI=1S/C11H14NO2.ClH/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12;/h1,3-7,11,13H,8-10H2;1H/q+1;/p-1

InChI-Schlüssel

XRKARSYHWSYWGT-UHFFFAOYSA-M

Kanonische SMILES

C#CCOCC(C[N+]1=CC=CC=C1)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.